molecular formula C21H17BrO3 B1627769 Benzyl 2-(benzyloxy)-5-bromobenzoate CAS No. 850350-09-3

Benzyl 2-(benzyloxy)-5-bromobenzoate

Cat. No. B1627769
M. Wt: 397.3 g/mol
InChI Key: NXHFWYNZSJELII-UHFFFAOYSA-N
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Patent
US08778939B2

Procedure details

Solid potassium carbonate (2.76 g, 20 mmol) was added to a solution of 5-bromo-2-hydroxybenzoic acid (1.74 g, 8 mmol) in acetone (20 ml) and the reaction mixture was stirred at 20° C. for 10 mins. (Bromomethyl)benzene (3.42 g, 20 mmol) was added dropwise. The reaction mixture was stirred at 71° C. for 10 h. After cooling to room temperature, the mixture was filtered and the filtrate was concentrated to give a colourless oil. The crude product was purified on a silica gel column, eluting with hexane:ethyl acetate (100:5) to yield the title compound as a white solid. 3 g.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Br:7][C:8]1[CH:9]=[CH:10][C:11]([OH:17])=[C:12]([CH:16]=1)[C:13]([OH:15])=[O:14].Br[CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CC(C)=O>[Br:7][C:8]1[CH:9]=[CH:10][C:11]([O:17][CH2:13][C:12]2[CH:16]=[CH:8][CH:9]=[CH:10][CH:11]=2)=[C:12]([CH:16]=1)[C:13]([O:15][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:14] |f:0.1.2|

Inputs

Step One
Name
Quantity
2.76 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.74 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
3.42 g
Type
reactant
Smiles
BrCC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 20° C. for 10 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 71° C. for 10 h
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a colourless oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified on a silica gel column
WASH
Type
WASH
Details
eluting with hexane:ethyl acetate (100:5)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)OCC2=CC=CC=C2)C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.